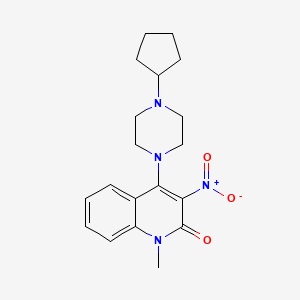

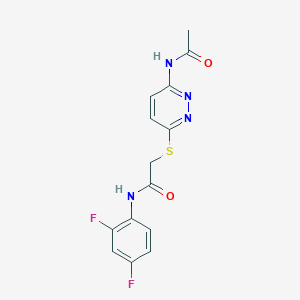

![molecular formula C15H13N3O4 B2928743 1-Nitro-3-({[(4-toluidinocarbonyl)oxy]imino}methyl)benzene CAS No. 303987-40-8](/img/structure/B2928743.png)

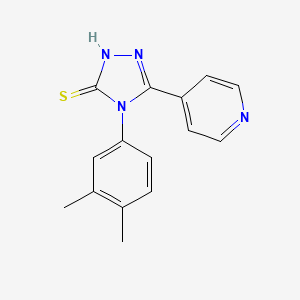

1-Nitro-3-({[(4-toluidinocarbonyl)oxy]imino}methyl)benzene

説明

1-Nitro-3-({[(4-toluidinocarbonyl)oxy]imino}methyl)benzene is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also known as NTCB, and it is a derivative of nitrobenzene. NTCB has been used in various biochemical and physiological studies, and it has shown promising results in a range of applications.

科学的研究の応用

Antiferromagnetic Exchange Interaction

The study by Fujita et al. (1996) on "Antiferromagnetic Exchange Interaction among the Three Spins Placed in an Isosceles Triangular Configuration" explores the magnetic properties of a tri-radical compound, which might offer insights into the magnetic interactions in similar nitro and imino-substituted benzene derivatives (Fujita et al., 1996).

Solubility in Ionic Liquids

Anthony et al. (2005) presented results on the solubility of various gases in ionic liquids, which could be relevant for understanding the solubility and interaction of complex benzene derivatives in different solvents (Anthony et al., 2005).

High-Spin Ligands

Research by Ichimura et al. (2003) on "meta-Phenylene-bridged bis(imino nitroxide) biradicals as potential high-spin ligands" explores the magnetic properties of bis(imino nitroxide) biradicals, which might provide a parallel to the study of nitro-imino benzene derivatives in the context of high-spin ligand applications (Ichimura et al., 2003).

Schiff Base Compound Study

Temel et al. (2017) investigated the structure of a novel Schiff base compound through experimental and theoretical methods, which could offer insights into the chemical behavior and applications of structurally related compounds (Temel et al., 2017).

Imide-N-oxyl Radicals Study

Krylov et al. (2016) developed a metal-free method for generating imide-N-oxyl radicals, providing insights into their role as catalysts and mediators in selective oxidation and CH-functionalization, which might be relevant for understanding the reactivity of nitro-imino benzene derivatives (Krylov et al., 2016).

特性

IUPAC Name |

[(E)-(3-nitrophenyl)methylideneamino] N-(4-methylphenyl)carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N3O4/c1-11-5-7-13(8-6-11)17-15(19)22-16-10-12-3-2-4-14(9-12)18(20)21/h2-10H,1H3,(H,17,19)/b16-10+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLRGLQFMQSVILX-MHWRWJLKSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)ON=CC2=CC(=CC=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)NC(=O)O/N=C/C2=CC(=CC=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901319980 | |

| Record name | [(E)-(3-nitrophenyl)methylideneamino] N-(4-methylphenyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901319980 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

299.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

9.3 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24818717 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS RN |

303987-40-8 | |

| Record name | [(E)-(3-nitrophenyl)methylideneamino] N-(4-methylphenyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901319980 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

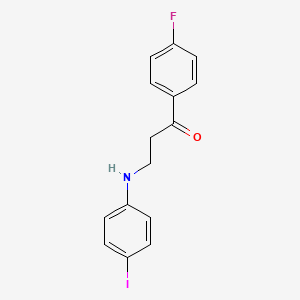

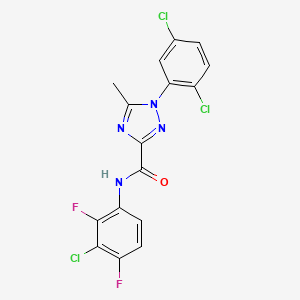

![1-(3-chloro-2-methylphenyl)-4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2928671.png)

![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[6-(4-fluorophenyl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B2928679.png)